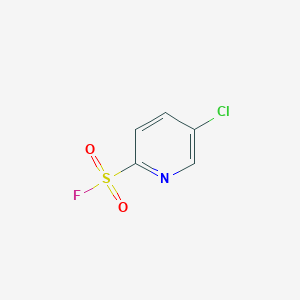

5-Chloropyridine-2-sulfonyl fluoride

Description

Research Landscape of Halogenated Pyridine (B92270) Sulfonyl Fluorides within Chemical Disciplines

The introduction of halogen atoms onto the pyridine ring of sulfonyl fluorides further expands their utility and has led to a burgeoning area of research. Halogenation can significantly influence the electronic properties of the pyridine ring, thereby modulating the reactivity of the sulfonyl fluoride (B91410) group. This allows for the fine-tuning of the reagent's properties for specific applications.

In medicinal chemistry, halogenated pyridine sulfonyl fluorides are being explored as covalent inhibitors of enzymes. rsc.orgnih.gov The sulfonyl fluoride moiety can react with nucleophilic residues in the active site of a target protein, forming a stable covalent bond and leading to irreversible inhibition. nih.gov The position and nature of the halogen substituent can be varied to optimize the binding affinity and selectivity of the inhibitor.

Furthermore, halogenated pyridine sulfonyl fluorides are valuable building blocks in materials science. The ability to precisely control their reactivity makes them suitable for the synthesis of functional polymers and other advanced materials. The presence of a halogen atom also provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of complex and diverse molecular structures.

The research landscape for these compounds is rapidly expanding, with ongoing efforts to develop new synthetic methods, explore their reactivity in novel transformations, and apply them to address challenges in various scientific fields. The unique combination of a stable yet reactive sulfonyl fluoride group with a tunable halogenated pyridine core ensures that compounds like 5-Chloropyridine-2-sulfonyl fluoride will continue to be valuable tools for chemical innovation.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUILXSYMSYXYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloropyridine 2 Sulfonyl Fluoride and Analogues

Precursor-Based Approaches to Sulfonyl Fluoride (B91410) Formation

These methodologies rely on the conversion of existing sulfur-containing functional groups into the desired sulfonyl fluoride moiety.

The most traditional and widely utilized method for synthesizing sulfonyl fluorides is the halogen exchange reaction, starting from the corresponding sulfonyl chlorides. acs.orgmdpi.com This approach is valued for its simplicity and effectiveness. The conversion is typically achieved by treating the sulfonyl chloride precursor with a fluoride salt. mdpi.com

Potassium fluoride (KF) or potassium hydrogen difluoride (KHF₂) are commonly employed as the fluorine source for this transformation. mdpi.com The reaction often proceeds efficiently, providing the desired sulfonyl fluoride in high yields. For instance, heterocyclic sulfonyl chlorides, formed in situ from heteroaromatic thiols, can be readily converted to their fluoride counterparts using KHF₂. mdpi.com This classical strategy remains a cornerstone for accessing sulfonyl fluorides, provided the sulfonyl chloride precursors are stable and accessible. acs.org

Table 1: Reagents for Halogen Exchange

| Precursor | Fluorinating Agent | Catalyst/Additive | Typical Solvent |

|---|---|---|---|

| Arylsulfonyl Chloride | Potassium Fluoride (KF) | 18-Crown-6 Ether | Acetonitrile (B52724) |

Direct conversion of thiols and disulfides offers a more streamlined route to sulfonyl fluorides, bypassing the need to isolate potentially unstable sulfonyl chloride intermediates. acs.orgccspublishing.org.cn Several innovative protocols have been established for this purpose.

One prominent method involves an electrochemical oxidative coupling process. acs.orgresearchgate.net This environmentally benign approach uses widely available thiols or disulfides as starting materials and potassium fluoride (KF) as an inexpensive and safe fluorine source. researchgate.net The reaction is conducted in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode, avoiding the need for stoichiometric chemical oxidants. acs.orgmdpi.com This protocol is noted for its mild conditions and broad substrate scope, accommodating aryl, heteroaryl, and alkyl thiols. ccspublishing.org.cnresearchgate.net

An alternative chemical oxidation method employs Selectfluor® (N-fluorodibenzenesulfonimide) as both the oxidant and the fluorine source. mdpi.comccspublishing.org.cn This reaction is typically performed in a mixture of acetonitrile and water at reflux. While effective for many aromatic and alkyl disulfides, this method may be less suitable for substrates bearing strong electron-withdrawing groups. mdpi.com

Table 2: Synthesis from Thiol and Disulfide Precursors

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Electrochemical Oxidation | Thiols or Disulfides | KF, Pyridine (B92270), HCl | Green, mild conditions, no external oxidant needed acs.orgmdpi.com |

| Chemical Oxidation | Disulfides | Selectfluor®, MeCN/H₂O | Acts as both oxidant and fluorine source mdpi.comccspublishing.org.cn |

Primary sulfonamides (R-SO₂NH₂) are generally stable and less reactive functional groups. However, recent advances have enabled their conversion into sulfonyl fluorides. A novel activation protocol facilitates the transformation of these poorly nucleophilic groups into highly reactive sulfonyl chloride intermediates, which can then be converted to sulfonyl fluorides. nih.gov

This method utilizes a pyrylium (B1242799) salt, such as Pyry-BF₄, as an activating agent. The pyrylium salt selectively activates the NH₂ group of the primary sulfonamide, enabling its conversion to a sulfonyl chloride under mild conditions. nih.gov Once the sulfonyl chloride is formed, it can be subjected to standard halogen exchange conditions, for example, using potassium hydrogen difluoride, to yield the final sulfonyl fluoride product. nih.gov This strategy is particularly valuable for the late-stage functionalization of complex molecules containing a primary sulfonamide moiety. nih.gov

Sulfinic acids and their salts are versatile precursors for the synthesis of sulfonyl fluorides. One of the most significant strategies involves their use in palladium-catalyzed reactions where the sulfinate is generated in situ. researchgate.netnih.gov

In this one-pot procedure, an aryl halide is coupled with a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a palladium-sulfinate intermediate. mdpi.comresearchgate.net This intermediate is then treated with an electrophilic fluorinating agent like N-Fluorodibenzenesulfonimide (NFSI) to yield the arylsulfonyl fluoride. researchgate.netnih.gov This method has been shown to be effective for generating sulfonyl fluorides from sodium arylsulfinates as well. mdpi.com

Direct conversion of the more highly oxidized sulfonic acids has also been thoroughly explored. These methods typically involve a two-step, one-pot process where the sulfonic acid is first converted to a sulfonyl chloride in situ using reagents like trichloroacetonitrile (B146778) or cyanuric chloride, followed by a halide exchange with a fluoride source. ccspublishing.org.cnnih.govrsc.org More direct deoxyfluorination methods using reagents like Xtalfluor-E® or thionyl fluoride have also been developed, providing efficient access to sulfonyl fluorides from stable and readily available sulfonic acids and their salts. nih.govrsc.orgrsc.org

Transition Metal-Catalyzed Syntheses for Pyridine Sulfonyl Fluoride Scaffolds

Transition metal catalysis provides powerful and efficient pathways to construct C-SO₂F bonds, often with high functional group tolerance and applicability to complex molecular scaffolds.

Palladium-catalyzed cross-coupling reactions have emerged as a premier method for the synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding halides. researchgate.netnih.gov This approach allows for the direct formation of the C-SO₂F bond on a pre-existing molecular framework, making it ideal for late-stage functionalization. nih.gov

The process is typically a one-pot, two-step sequence. researchgate.net The first step involves a palladium-catalyzed sulfonylation of an aryl or heteroaryl bromide or iodide. researchgate.netnih.gov In this step, a sulfur dioxide surrogate, most commonly DABSO, is used as the SO₂ source. nih.gov The reaction, catalyzed by a suitable palladium complex such as PdCl₂(AmPhos)₂, generates an intermediate arylsulfinate. researchgate.net

In the second step, the in situ-generated sulfinate is treated with an electrophilic fluorine source, such as NFSI or Selectfluor®, to afford the final sulfonyl fluoride product. researchgate.netnih.gov This methodology is noted for its mild conditions and broad scope, successfully applied to a range of substrates including active pharmaceutical ingredients and their precursors. nih.gov

Table 3: Key Components of Palladium-Catalyzed Sulfonyl Fluoride Synthesis

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Starting Material | Aryl/Heteroaryl Bromides, Iodides | Aromatic scaffold source researchgate.netnih.gov |

| Palladium Catalyst | PdCl₂(AmPhos)₂ | Catalyzes C-S bond formation researchgate.net |

| SO₂ Source | DABSO | Provides the sulfur dioxide moiety nih.gov |

| Base | Triethylamine (Et₃N) | Neutralizes acid generated |

| Fluorine Source | NFSI, Selectfluor® | Converts sulfinate to sulfonyl fluoride researchgate.netnih.gov |

Copper-Mediated Approaches to Sulfonyl Fluorides

Copper-catalyzed reactions have become a practical and versatile tool for the synthesis of arenesulfonyl fluorides from readily available starting materials. A significant advancement in this area is the copper-catalyzed fluorosulfonylation of arenediazonium salts. cas.cnnih.gov This method allows for the smooth preparation of a wide array of arenesulfonyl fluorides under mild conditions.

The reaction typically employs an arenediazonium salt, a sulfur dioxide surrogate such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source like potassium bifluoride (KHF₂). cas.cnacs.org The process is catalyzed by a simple copper salt, for instance, copper(II) chloride, often in the presence of a ligand like 6,6′-dimethyl-2,2′-dipyridyl. researchgate.net The reaction proceeds at room temperature and notably does not require an external oxidant. nih.gov

A key aspect of this methodology is its broad substrate scope. It tolerates a variety of functional groups on the aromatic ring, including amides, esters, ketones, and cyano groups, making it suitable for the late-stage functionalization of complex molecules. researchgate.net Both electron-rich and electron-poor diazonium salts are effectively converted into their corresponding sulfonyl fluorides in moderate to good yields. researchgate.net Furthermore, the methodology has been successfully applied to heteroaryldiazonium salts, indicating its potential for the synthesis of compounds like 5-Chloropyridine-2-sulfonyl fluoride from a corresponding pyridine-based diazonium salt. researchgate.net The reaction mechanism's dependency on the electronic character of the starting diazonium salt is an interesting feature of this transformation. cas.cnacs.org

| Starting Material | Reagents | Catalyst/Ligand | Key Features | Yield |

|---|---|---|---|---|

| Arenediazonium Salts | DABSO, KHF₂ | CuCl₂ / 6,6′-dimethyl-2,2′-dipyridyl | Mild conditions, broad functional group tolerance, no external oxidant required. | Moderate to Good |

| Heteroaryldiazonium Salts | DABSO, KHF₂ | CuCl₂ / dmbp | Applicable to heterocyclic systems like pyridine. | Good |

Radical and Electrochemical Syntheses

Recent years have seen a surge in the development of radical and electrochemical methods for synthesizing sulfonyl fluorides, driven by the desire for milder and more environmentally benign processes. nih.govrsc.org These approaches often avoid the need for harsh reagents and stoichiometric oxidants that are common in traditional methods. rsc.org

Photoredox Catalysis in Fluorosulfonylation Reactions

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under exceptionally mild conditions. mdpi.com This approach is being applied to the synthesis of sulfonyl fluorides, offering an alternative to traditional methods. researchgate.net For instance, a metal-free photocatalytic procedure for synthesizing arylsulfonyl fluorides utilizes aryl diazonium salts, DABSO as the sulfur dioxide source, and a cyanoarene photocatalyst under blue LED irradiation. mdpi.com This reaction demonstrates broad scope and high functional group tolerance. mdpi.com

Another strategy involves the photoredox-catalyzed radical fluorosulfonylation of unactivated olefins in a three-component reaction, which provides access to β-amino sulfonyl fluoride derivatives. nih.gov These methods highlight the potential of photoredox catalysis to construct complex sulfonyl fluoride-containing molecules through radical-mediated pathways. nih.gov While direct photoredox synthesis of this compound has not been detailed, the amenability of pyridine derivatives to photoredox conditions suggests the feasibility of such a route. mdpi.com

Electrochemical Oxidative Coupling Methods

Electrochemical synthesis offers a green and efficient alternative for the construction of sulfonyl fluorides. acs.org These methods use electrical current to drive the oxidative coupling, thereby avoiding the need for chemical oxidants. nih.gov A notable example is the electrochemical synthesis of sulfonyl fluorides from widely available thiols or disulfides and an inexpensive fluoride source like potassium fluoride (KF). nih.govacs.org This reaction proceeds under mild conditions and exhibits a broad substrate scope, encompassing aryl, heteroaryl, benzyl, and alkyl thiols. nih.govresearchgate.net

Other electrochemical protocols have been developed starting from sulfonyl hydrazides or sulfinic salts. researchgate.netrsc.org For instance, the reaction of sulfonyl hydrazides with Et₃N·3HF under electrochemical conditions yields various sulfonyl fluorides in good yields. rsc.org Similarly, sulfinic salts can be electrochemically oxidized in the presence of Et₃N·3HF to afford the corresponding sulfonyl fluorides. researchgate.net These methods are compatible with a range of functional groups and heterocyclic systems, representing a viable pathway for the synthesis of heteroaromatic sulfonyl fluorides. rsc.orgresearchgate.net

| Starting Material | Fluoride Source | Key Reagents/Conditions | Advantages | Substrate Scope |

|---|---|---|---|---|

| Thiols/Disulfides | KF | Electrochemical cell, constant current | Mild, environmentally benign, no external oxidant. nih.gov | Alkyl, Benzyl, Aryl, Heteroaryl. nih.gov |

| Sulfonyl Hydrazides | Et₃N·3HF | Electrochemical cell, n-Bu₄NI (redox catalyst) | Good yields, uses inexpensive fluoride source. rsc.orgrsc.org | Aryl sulfonyl fluorides. rsc.org |

| Sulfinic Salts | Et₃N·3HF | Electrochemical cell, constant current | Oxidant-free, tolerates various functional groups. researchgate.net | Aryl/Alkyl sulfonyl fluorides. researchgate.net |

Regioselective Synthesis and Functionalization of Pyridine Rings

The synthesis of multi-substituted pyridines, such as this compound, presents significant challenges related to controlling the position of the substituents. Achieving the desired regiochemistry is paramount and requires carefully designed synthetic strategies.

Strategies for Positional Control of the Sulfonyl Fluoride and Chloro Substituents

Achieving the specific 2,5-substitution pattern on the pyridine ring requires precise control over the reaction regioselectivity. Various methods have been developed for the regioselective synthesis of substituted pyridines. One approach involves the addition of Grignard reagents to pyridine N-oxides, which can afford 2-substituted pyridines with complete regioselectivity without the need for a transition-metal catalyst. rsc.org

Another powerful strategy involves the use of highly reactive pyridyne intermediates. nih.gov While reactions with unsubstituted 3,4-pyridynes often lack regioselectivity, the introduction of directing groups can effectively control the site of nucleophilic attack or cycloaddition. For example, substituents can polarize the pyridyne triple bond through inductive effects, thereby favoring the formation of one regioisomer over the other. nih.gov

Furthermore, chemoselective cross-coupling reactions offer a modular approach. By exploiting the differential reactivity of various leaving groups (e.g., -Br > -OSO₂F > -Cl) in palladium-catalyzed Suzuki reactions, substituents can be installed in a stepwise manner. nih.gov This allows for the controlled assembly of polysubstituted pyridines from a pre-functionalized pyridine core, providing a logical route to installing the chloro and sulfonyl fluoride groups at the desired positions. nih.gov

Challenges and Solutions in Multi-Substituted Pyridine Synthesis

The synthesis of multi-substituted pyridines is often hampered by several challenges. Classical condensation reactions may lack scope, while direct functionalization of the pyridine ring can lead to mixtures of isomers. nih.gov One significant hurdle is the "2-pyridyl problem" in cross-coupling reactions, where the nitrogen atom of the pyridine can coordinate to the metal catalyst, inhibiting its activity. nih.gov

To overcome these challenges, several solutions have been developed. The use of bulky, electron-rich phosphine (B1218219) ligands can mitigate catalyst inhibition in cross-coupling reactions. nih.gov Placing an electron-withdrawing substituent at the 6-position of a 2-pyridyl nucleophile can also promote the desired coupling by reducing the rate of side reactions and blocking catalyst coordination. nih.gov

Multi-component reactions (MCRs) have emerged as an efficient and atom-economical strategy for the one-pot synthesis of complex pyridine derivatives from simple precursors. researchgate.netbohrium.com These reactions, often based on [4+2] cycloadditions, allow for the rapid construction of diverse substitution patterns on the pyridine ring. nih.gov By carefully choosing the components, specific regioisomers can be targeted, offering a streamlined approach to otherwise complex synthetic targets. rsc.org

Late-Stage Functionalization for Diverse Sulfonyl Fluoride Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for the rapid diversification of complex molecules. This approach introduces structural modifications at a late step in a synthetic sequence, allowing for the efficient exploration of structure-activity relationships without the need for de novo synthesis of each analogue. For scaffolds such as this compound, LSF offers the potential to generate a wide array of derivatives by modifying the pyridine core while retaining the synthetically valuable sulfonyl fluoride moiety. The electron-deficient nature of the pyridine ring, further accentuated by the chloro and sulfonyl fluoride substituents, governs the regioselectivity of these transformations.

Transition-metal-catalyzed cross-coupling reactions are particularly well-suited for the late-stage functionalization of this compound, primarily targeting the reactive C-Cl bond at the C5-position. The sulfonyl fluoride group is generally stable under a variety of cross-coupling conditions, making it a valuable anchor for covalent binder design while allowing for extensive modification of the pyridine ring. nih.govacs.orgacs.org

C-C Bond Forming Reactions

The introduction of novel carbon-based substituents at the C5-position can dramatically alter the steric and electronic properties of the parent molecule. Methodologies such as Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental for this purpose.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. For a substrate like this compound, the reaction with various boronic acids or esters can introduce a wide range of aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient pyridine substrates. researchgate.netresearchgate.net Research on the Suzuki coupling of other substituted chloropyridines suggests that catalysts like Pd(PPh₃)₄ or systems with specialized ligands such as XPhos or SPhos are effective. nih.gov

| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 92 |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 80 | 78 |

| 4 | Methylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 65 |

Sonogashira Coupling: The introduction of an alkynyl moiety can be achieved via the Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This functionalization is valuable for extending the molecular framework or for subsequent transformations of the alkyne. The reaction conditions are generally mild, which is advantageous for preserving the sulfonyl fluoride group. soton.ac.uk

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 88 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | 91 |

| 3 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | DMF | 50 | 75 |

C-N Bond Forming Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org Applying this methodology to this compound would allow for the introduction of a diverse range of primary and secondary amines, amides, and carbamates at the C5-position. The choice of a suitable phosphine ligand is critical to the success of these reactions, with sterically hindered biaryl phosphine ligands often providing the best results for electron-deficient heteroaryl chlorides. nih.gov

| Entry | Amine/Amide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 95 |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 82 |

| 3 | Benzamide | PdCl₂ / RuPhos | K₃PO₄ | Toluene | 120 | 70 |

C-H Functionalization

Direct C-H functionalization represents a highly atom-economical approach to LSF. thieme-connect.comnih.govbeilstein-journals.org For the this compound scaffold, the most likely sites for C-H activation would be the C3 and C4 positions. However, achieving regioselectivity can be challenging due to the electronic nature of the substituted pyridine ring. researchgate.net Directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, is a common strategy to overcome this challenge. In the absence of a directing group, the inherent electronic properties of the ring will dictate the site of reaction. Given the electron-withdrawing nature of both the chloro and sulfonyl fluoride groups, the pyridine ring is highly electron-deficient, which can influence the mechanism and outcome of C-H functionalization reactions. Further research is required to explore the feasibility and regioselectivity of such transformations on this specific scaffold.

Reactivity Profiles and Mechanistic Investigations of 5 Chloropyridine 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been recognized as a highly reliable and versatile click chemistry reaction. sigmaaldrich.com It leverages the unique properties of the S(VI)-F bond, particularly in sulfonyl fluorides (R-SO₂F). nih.govnih.gov The sulfonyl fluoride group is exceptionally stable under many conditions, including resistance to hydrolysis and reduction, yet it can be controllably activated to react with nucleophiles. sigmaaldrich.comtheballlab.comnih.gov This balance of stability and reactivity makes sulfonyl fluorides, including 5-Chloropyridine-2-sulfonyl fluoride, valuable reagents in chemical synthesis and chemical biology. nih.govrsc.org

The core of SuFEx chemistry lies in the reaction of the sulfonyl fluoride group with nucleophiles. The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by a variety of nucleophiles (N, O, S, and C nucleophiles). sigmaaldrich.com This reaction proceeds via a nucleophilic substitution at the sulfur center, resulting in the displacement of the fluoride ion and the formation of a new bond between the sulfur and the nucleophile.

Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides offer superior chemoselectivity, exclusively producing sulfonylation products without the side reactions often observed with sulfonyl chlorides. sigmaaldrich.com While highly stable, the reactivity of sulfonyl fluorides can be significantly enhanced under appropriate conditions, such as through the use of Lewis acid catalysts. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides for nucleophilic addition with amines. theballlab.comnih.gov This catalytic activation is often essential for reactions involving less nucleophilic amines or electron-rich sulfonyl fluorides. theballlab.com

The SuFEx reactivity of this compound allows for the synthesis of various important sulfur(VI) derivatives.

Sulfonamides: The reaction with primary and secondary amines is a cornerstone of SuFEx chemistry, yielding the corresponding sulfonamides. researchgate.netucl.ac.uk This transformation is crucial in medicinal chemistry, as the sulfonamide moiety is a key structural feature in many pharmaceuticals. theballlab.com The synthesis can be achieved by reacting this compound with an amine, often in the presence of a base or a Lewis acid catalyst to facilitate the reaction. theballlab.comnih.gov

Sulfonate Esters: Similarly, reaction with alcohols or phenols provides sulfonate esters. eurjchem.comeurjchem.com This reaction, typically carried out in the presence of a base, expands the range of accessible derivatives from the sulfonyl fluoride precursor. eurjchem.com

The general schemes for these transformations are presented below.

| Derivative | Nucleophile | Product |

| Sulfonamide | Primary/Secondary Amine (R¹R²NH) | 5-Cl-Py-2-SO₂NR¹R² |

| Sulfonate Ester | Alcohol/Phenol (B47542) (R³OH) | 5-Cl-Py-2-SO₂OR³ |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the modification of aromatic and heteroaromatic rings. numberanalytics.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The pyridine ring is inherently electron-deficient, which predisposes it to nucleophilic attack compared to benzene. youtube.comnih.gov In this compound, the ring's electrophilicity is significantly enhanced by two powerful electron-withdrawing groups:

2-Sulfonyl Fluoride Group (-SO₂F): This is a very strong activating group. Its electron-withdrawing nature, through both inductive and resonance effects, delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for its formation. numberanalytics.comnih.gov

5-Chloro Group (-Cl): The chlorine atom also acts as an electron-withdrawing group through its inductive effect, further activating the ring towards nucleophilic attack. wikipedia.org

These two groups work in concert to make the pyridine ring of this compound highly susceptible to SNAr reactions, primarily involving the displacement of the chloride ion at the C-5 position.

A key feature of halo(het)arene sulfonyl fluorides is the potential for competition between nucleophilic attack at the sulfur atom (sulfonylation) and at the activated carbon of the aromatic ring (SNAr). chemrxiv.org Research has shown that the reaction pathway can be selectively controlled, with sulfonyl fluorides showing different behavior compared to sulfonyl chlorides. chemrxiv.org

While sulfonyl chlorides typically undergo sulfonylation first, sulfonyl fluorides bearing an SNAr-reactive moiety can be directed to undergo selective SNAr at the ring under appropriate temperature control. chemrxiv.orgchemrxiv.org At lower temperatures, the SNAr pathway is generally favored for sulfonyl fluorides, while higher temperatures may lead to competing sulfonylation. chemrxiv.org This chemoselectivity allows for a stepwise functionalization, where an initial SNAr reaction can be followed by a subsequent SuFEx reaction at the sulfonyl fluoride group. chemrxiv.orgchemrxiv.org

The table below summarizes the expected outcomes based on general findings for halo(het)arene sulfonyl fluorides.

| Reaction Condition | Favored Pathway | Product Type | Reference |

| Lower Temperature, Amine Nucleophile | SNAr | Substitution of C5-Cl | chemrxiv.org |

| Higher Temperature, Amine Nucleophile | Sulfonylation / SNAr Mixture | Sulfonamide / SNAr Product | chemrxiv.org |

| Lewis Acid Catalyst (e.g., Ca(NTf₂)₂) | Sulfonylation (SuFEx) | Sulfonamide | theballlab.comnih.gov |

In SNAr reactions of this compound, the primary leaving group on the ring is the C-5 chloro substituent. The regioselectivity of the nucleophilic attack is therefore directed towards this position. However, reaction conditions play a crucial role in managing the competition with the SuFEx pathway and ensuring high yields of the desired SNAr product.

The choice of solvent, base, and temperature can significantly influence the reaction outcome. For instance, studies on other substituted dichloropyridines have shown that solvent properties, such as hydrogen-bond accepting ability, can dramatically alter the regioselectivity of nucleophilic substitution. researchgate.net While the C-5 position is the most probable site for substitution due to the presence of the chloride leaving group, careful optimization of reaction conditions is necessary to achieve the desired regioselectivity and chemoselectivity, favoring SNAr over sulfonylation when intended. numberanalytics.comchemrxiv.org The use of specific fluoride sources as nucleophiles can also lead to fluorine substitution, a reaction often referred to as a halogen exchange (Halex) reaction, further diversifying the potential products. nih.govgoogle.com

Radical-Mediated Transformations

Radical reactions offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The sulfonyl fluoride moiety can, under specific conditions, participate in such transformations through the generation of a fluorosulfonyl radical.

The fluorosulfonyl radical (•SO₂F) is a highly reactive intermediate that can be employed for the synthesis of sulfonyl fluorides. libretexts.org Its generation from stable precursors is a key challenge. While direct generation from this compound is not extensively documented, general methods for producing fluorosulfonyl radicals from aryl sulfonyl fluorides are applicable. Recent advancements have focused on generating S(VI) radicals from sulfonyl fluorides (SFs) through cooperative organosuperbase activation and photoredox catalysis. nih.gov This approach is challenging due to the high bond dissociation energy of the S(VI)-F bond and high reduction potentials. nih.gov

Alternative precursors for the •SO₂F radical include sulfuryl chlorofluoride (FSO₂Cl) and solid-state reagents like 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, which can generate the radical under photoredox conditions. researchgate.netspringernature.com These methods have expanded the utility of radical fluorosulfonylation in organic synthesis. researchgate.netrsc.org The reactivity of the fluorosulfonyl radical is characterized by its addition to unsaturated systems, a topic explored in the subsequent section.

Once generated, the fluorosulfonyl radical can readily participate in addition reactions with unsaturated hydrocarbons such as alkenes and alkynes. This process, known as radical fluorosulfonylation, provides a direct route to various functionalized sulfonyl fluoride compounds. libretexts.orgresearchgate.net For instance, the radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions yields β-chloro alkenylsulfonyl fluorides, which serve as versatile synthetic hubs. nih.gov

These radical addition reactions can be followed by subsequent transformations, leading to hydrofluorosulfonylation and migratory SO₂F-difunctionalization of the unsaturated hydrocarbon. springernature.com This methodology allows for the construction of diverse and functionalized sulfonyl fluoride moieties. researchgate.net While specific examples utilizing this compound are not prominent in the literature, the general reactivity pattern of fluorosulfonyl radicals suggests its potential utility in similar transformations.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a versatile platform for the functionalization of heteroaromatic compounds. This compound possesses two potential sites for cross-coupling reactions: the C-Cl bond on the pyridine ring and the C-SO₂F bond.

The chlorine atom at the 5-position of the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the C-Cl bond with a boronic acid or ester. While aryl chlorides can be challenging substrates, advancements in nickel-catalyzed Suzuki-Miyaura reactions have enabled the coupling of a broad range of aryl electrophiles, including chlorides. rsc.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond. libretexts.org The reaction is typically catalyzed by palladium and a copper(I) co-catalyst under mild, basic conditions. libretexts.orgwikipedia.org This method has been successfully applied to functionalize brominated cyanopyridines, suggesting its applicability to this compound. soton.ac.ukresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org It is a powerful method for synthesizing aryl amines and has been shown to be highly regioselective for reactions at the C-2 position of 2,4-dichloropyridine. organic-chemistry.orgresearchgate.net This suggests that selective amination at the C-5 position of this compound is feasible.

More recently, the sulfonyl fluoride group itself has been demonstrated to act as a coupling partner in a desulfonative Suzuki-Miyaura reaction. nih.gov This transformation involves the activation and cleavage of the C-S bond. Studies on pyridine-2-sulfonyl fluoride (PyFluor), a close analog, have shown that it can undergo Suzuki-Miyaura cross-coupling with various hetero(aryl) boronic acids and esters using a Pd(dppf)Cl₂ catalyst to produce 2-arylpyridines. scholaris.canih.govclaremont.edu This indicates that the SO₂F group in this compound could also potentially be replaced under similar conditions. rsc.org

| Reaction Name | Reactive Site | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Cl | R-B(OH)₂ | Pd or Ni catalyst, Base | 5-Aryl-pyridine-2-sulfonyl fluoride |

| Sonogashira Coupling | C-Cl | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-pyridine-2-sulfonyl fluoride |

| Buchwald-Hartwig Amination | C-Cl | R₂NH | Pd catalyst, Ligand, Base | 5-(Amino)-pyridine-2-sulfonyl fluoride |

| Desulfonative Suzuki-Miyaura Coupling | C-SO₂F | R-B(OH)₂ | Pd(dppf)Cl₂, Base (optional) | 2-Aryl-5-chloropyridine |

Beyond the classic cross-coupling reactions, other organometallic processes can be envisioned for C-heteroatom bond formation. The Buchwald-Hartwig amination stands out as a key method for constructing C-N bonds. libretexts.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. wikipedia.org The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides. libretexts.org Given the presence of the C-Cl bond, this compound is a prime candidate for this transformation, allowing for the introduction of various amino functionalities at the 5-position of the pyridine ring. The reaction's utility has been demonstrated in the synthesis of N-aryl-2-aminopyridines. rsc.org

Exploration of Novel Reaction Pathways and De-functionalizations (e.g., Defluorosulfonylation)

The discovery that the typically robust sulfonyl fluoride group can be activated for cross-coupling reactions represents a significant advance in the chemistry of this functional group. The desulfonative Suzuki-Miyaura coupling is a prime example of a novel de-functionalization pathway. nih.gov This reaction proceeds via the oxidative addition of the palladium catalyst to the C-S bond of the sulfonyl fluoride. nih.gov DFT calculations suggest that Pd(0) preferentially inserts into the C-S bond over the S-F bond. rsc.org This is followed by a desulfonation step to form a Pd-F intermediate, which then participates in the transmetalation step of the catalytic cycle. nih.gov

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl fluoride moiety. This functional group is known for its unique balance of stability and reactivity, being generally more resistant to hydrolysis and thermolysis than its sulfonyl chloride counterpart. Reactions typically proceed via nucleophilic attack at the sulfur center, leading to the displacement of the fluoride ion.

Mechanistic Considerations:

The reaction of this compound with a nucleophile (Nu) is expected to follow a nucleophilic substitution mechanism at the sulfur atom. The presence of the electron-withdrawing pyridine ring, further activated by the chloro-substituent, enhances the electrophilicity of the sulfur center, making it susceptible to attack.

Computational studies on related aromatic sulfonyl fluorides reacting with nucleophiles like amines suggest a mechanism that can be influenced by catalysts and reaction conditions. For instance, the activation of the S-F bond can be crucial. Lewis acid catalysis, for example, can facilitate the departure of the fluoride leaving group.

Kinetic Profile:

The rate of the sulfonylation reaction is dependent on several factors: the nucleophilicity of the attacking species, the solvent, and the presence of any catalysts. While specific rate constants for this compound are not documented in the searched literature, studies on similar compounds, such as substituted benzenesulfonyl fluorides, provide insight. For these related compounds, kinetic rate constants (k) and reaction half-lives (t1/2) have been measured, demonstrating the influence of substituents on reactivity. It is reasonable to infer that the electronic properties of the 5-chloropyridine ring will significantly influence the reaction kinetics.

A hypothetical reaction with a generic amine nucleophile can be considered:

This compound + R-NH2 → 5-Chloro-N-R-pyridine-2-sulfonamide + HF

The kinetics of this reaction would likely follow a second-order rate law, being first order in both the sulfonyl fluoride and the amine.

Hypothetical Kinetic Data for Reaction with a Primary Amine

| Temperature (K) | [this compound]₀ (M) | [Amine]₀ (M) | Initial Rate (M/s) | Hypothetical k (M⁻¹s⁻¹) |

| 298 | 0.1 | 0.1 | 1.5 x 10⁻⁴ | 0.015 |

| 308 | 0.1 | 0.1 | 3.1 x 10⁻⁴ | 0.031 |

| 318 | 0.1 | 0.1 | 6.0 x 10⁻⁴ | 0.060 |

Note: This data is illustrative and not based on experimental results for the specific compound.

From such hypothetical data, one could construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) for the reaction, a critical parameter for understanding the temperature dependence of the reaction rate.

Thermodynamic Profile:

The thermodynamic parameters of interest include the enthalpy of reaction (ΔH) and the entropy of reaction (ΔS).

Enthalpy (ΔH): The formation of the strong S-N bond in the sulfonamide product is a major contributor to a negative (exothermic) enthalpy change.

Entropy (ΔS): For a reaction where two molecules combine to form two product molecules, the change in entropy is expected to be relatively small.

Table of Estimated Thermodynamic Parameters

| Parameter | Estimated Value | Rationale |

| ΔH° (Enthalpy) | Negative | Formation of a stable S-N bond is exothermic. |

| ΔS° (Entropy) | Near Zero | Number of moles of reactants and products is similar. |

| ΔG° (Gibbs Free Energy) | Negative | The reaction is expected to be spontaneous. |

Note: These values are qualitative estimates based on the general principles of similar chemical reactions.

Further detailed research, including experimental kinetic studies (e.g., using stopped-flow spectroscopy or NMR monitoring) and computational modeling (e.g., Density Functional Theory calculations), would be required to establish the precise quantitative kinetic and thermodynamic parameters for the reactions of this compound. Such studies would provide valuable insights into the reaction mechanism, including the structure of the transition state and the influence of the pyridine ring and its substituent on reactivity.

Applications in Advanced Organic Synthesis and Chemical Biology Methodologies

Building Block for Complex Heterocyclic Architectures

The dual functionality of 5-Chloropyridine-2-sulfonyl fluoride (B91410) makes it an exceptional starting point for the synthesis of elaborate heterocyclic systems. The pyridine (B92270) ring provides a rigid scaffold, while the chloro and sulfonyl fluoride groups offer orthogonal handles for subsequent chemical transformations.

The robust nature of the sulfonyl fluoride group, coupled with the reactivity of the chloropyridine core, enables the incorporation of 5-Chloropyridine-2-sulfonyl fluoride into larger, polyfunctionalized molecular scaffolds. The sulfonyl fluoride can be converted into sulfonamides or sulfonate esters, while the chloro group can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This orthogonal reactivity allows synthetic chemists to build molecular complexity in a controlled manner, introducing different functional groups at specific positions. This strategy is crucial in medicinal chemistry for the development of new therapeutic agents where precise control over the three-dimensional arrangement of functional groups is paramount for biological activity.

| Reactive Group | Reaction Type | Introduced Functionality |

|---|---|---|

| Sulfonyl Fluoride (-SO₂F) | Reaction with amines/phenols | Sulfonamides/Sulfonate Esters |

| Chloro Group (-Cl) | Suzuki, Buchwald-Hartwig, etc. | Aryl, heteroaryl, amino groups |

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening. nih.govnih.govcam.ac.uk this compound is an ideal building block for DOS, as its two reactive sites can be independently functionalized with a wide array of chemical motifs. By systematically varying the amines or phenols reacted with the sulfonyl fluoride group and the boronic acids or amines used in cross-coupling reactions at the chlorine position, vast libraries of unique compounds can be rapidly assembled. nih.gov This approach, often performed in parallel synthesis formats, accelerates the discovery of new molecules with desired biological or material properties. nih.gov The "click-like" nature of the reactions involving the sulfonyl fluoride ensures high yields and purities, which are essential for the efficient construction of large chemical libraries. nih.gov

Advanced Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is the process of introducing functional groups into a complex molecule at a late stage of the synthesis. nih.gov This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. The distinct reactivity of the sulfonyl fluoride and chloropyridine moieties in this compound makes it a prime candidate for LSF applications.

The sulfonyl fluoride group is exceptionally stable under a wide range of reaction conditions, yet it reacts readily with nucleophiles like amines and phenols under specific activation. sigmaaldrich.comnih.gov This allows for the chemoselective introduction of the sulfonyl fluoride-containing pyridine core onto a complex molecule bearing a nucleophilic handle. Conversely, the chloro group on the pyridine ring can be selectively targeted in transition metal-catalyzed cross-coupling reactions, leaving the sulfonyl fluoride group intact for subsequent transformations. This chemoselectivity is critical when dealing with multifunctional molecules where protecting groups would otherwise be required, thus streamlining the synthetic route. scispace.com

The ability to selectively modify complex molecules extends to the realm of chemical biology. The sulfonyl fluoride group can act as a covalent warhead, reacting with specific amino acid residues on proteins, such as serine, threonine, tyrosine, and lysine. enamine.net By incorporating the this compound motif into a ligand that binds to a specific protein, researchers can create highly selective covalent inhibitors or chemical probes to study protein function. The chloropyridine moiety can be used to attach reporter tags, such as fluorophores or biotin, either before or after the covalent modification of the biomolecule, providing a versatile platform for bioconjugation and proteomics studies.

Utility in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful new generation of click chemistry, prized for its reliability and the stability of the resulting linkages. sigmaaldrich.comeurekalert.org Sulfonyl fluorides are key players in SuFEx chemistry, acting as electrophilic hubs that react with a variety of nucleophiles. nih.gov

Methodologies for Bioconjugation and Site-Specific Labeling

The this compound moiety is a valuable tool in bioconjugation and site-specific labeling due to the unique reactivity of the sulfonyl fluoride group. This functional group participates in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions noted for its high reliability and specificity, which has been described as a new generation of "click chemistry". The SuFEx process allows for the formation of stable covalent bonds with a range of nucleophiles found in biological macromolecules like proteins and nucleic acids.

The sulfonyl fluoride warhead is particularly effective for site-specifically engaging a variety of nucleophilic amino acid side chains, including those of tyrosine, lysine, histidine, serine, and threonine. nih.govrsc.org This broad reactivity contrasts with more traditional covalent modifiers that primarily target cysteine residues, which are often rare in protein binding pockets. nih.gov This versatility allows for the labeling and modification of a wider array of proteins. The reaction proceeds through the nucleophilic attack of the amino acid side chain on the sulfur atom, displacing the fluoride ion and forming a stable sulfonate ester or sulfonamide linkage.

A key methodology involving a related structure is the post-functionalization of RNA. After an initial reaction where a sulfonylating reagent modifies the 2'-OH groups of RNA, the resulting 2-chloropyridine (B119429) sulfonate adduct can be further conjugated with alkyl or aryl thiols through a nucleophilic aromatic substitution (SNAr) reaction. acs.org This two-step process enables the introduction of a wide variety of functional groups or labels onto RNA molecules in a controlled manner. The biocompatible nature of SuFEx reactions, capable of proceeding at low concentrations in aqueous solutions under mild pH and temperature, further enhances their utility in modifying sensitive biological molecules like DNA and proteins. nih.gov

| Feature | Description | Relevant Nucleophiles | Key Advantage |

| Reaction Type | Sulfur(VI) Fluoride Exchange (SuFEx) | Amine, Phenol (B47542), Thiol, Hydroxyl | High specificity and stability of the resulting covalent bond. |

| Biological Targets | Proteins, Nucleic Acids (RNA, DNA) | Lys, Tyr, His, Ser, Thr, Cys, RNA 2'-OH | Broader targeting scope beyond cysteine residues. |

| Conditions | Aqueous buffers, mild pH, room temperature | N/A | Compatible with sensitive biological samples. |

| Post-Modification | SNAr on the chloropyridine ring | Thiols | Allows for secondary labeling and introduction of diverse functionalities. |

Applications in Polymer Synthesis and Advanced Materials Science

The functional groups present in this compound offer significant potential for applications in polymer synthesis and materials science. The sulfonyl fluoride moiety is a key component in SuFEx click chemistry, which serves as a reliable tool for the rapid assembly of functional molecules and polymers. This chemistry allows for the creation of polymers with unique backbones containing -SO₂- linkages, providing an alternative to traditional polymers based on carbon-carbon or carbon-heteroatom bonds.

The orthogonal reactivity of the sulfonyl fluoride group means it can be incorporated into monomers prior to polymerization. The -SO₂F group can then be used as a reactive handle for post-polymerization modification, allowing for the precise introduction of various functionalities along the polymer chain. This approach enables the tailoring of material properties for specific applications.

Furthermore, the pyridine ring itself is a valuable component in advanced materials. Polymers containing pyridine units, particularly fluorinated pyridines, are sought after for creating high-performance materials. mdpi.comsemanticscholar.org These materials often exhibit desirable properties such as enhanced thermal stability, chemical resistance, and specific hydrophobic characteristics. mdpi.com The combination of the reactive sulfonyl fluoride handle for polymerization or modification and the stable, functional pyridine core makes compounds like this compound attractive building blocks for novel fluoropolymers and advanced network materials. mdpi.comsemanticscholar.org

Reagent in Mechanistic Probes and Chemical Tools for Biological Systems (Methodology Focus)

Probing Nucleophilic Sites in Complex Biological Substrates (e.g., RNA 2'-OH groups)

The reactivity of the this compound scaffold makes it an effective chemical tool for probing nucleophilic sites in complex biological environments, most notably the 2'-hydroxyl (2'-OH) groups of RNA. The nucleophilic reactivity of these groups has been widely used for labeling, conjugating, and mapping the structure of RNA. nih.govnih.gov Sulfonyl-based reagents introduce a new class of electrophiles for these applications, offering distinct advantages over traditional carbonyl electrophiles. acs.org

The methodology leverages the fact that many activated sulfonyl species have extended lifetimes in water while retaining their reactivity towards the 2'-OH group. nih.govnih.gov This reaction demonstrates selectivity for unpaired nucleotides over those within a duplex structure, a crucial feature for structural mapping. nih.gov When a sulfonyl group attaches to the 2'-OH, the resulting sulfonate adduct is bulky enough to cause reverse transcriptase to stop during cDNA synthesis. This "stop" can be detected, allowing researchers to identify the location of the modified, and therefore structurally accessible, nucleotide.

This technique provides a powerful means for RNA structure analysis, with research demonstrating the probing of ribosomal RNA (rRNA) within human cells, suggesting the reagents can be cell-permeable. nih.gov The modular nature of sulfonylating reagents allows for the tuning of reactivity and the introduction of labels, such as azides for subsequent click chemistry, providing versatility for various RNA applications. nih.govnih.gov

| Methodology Aspect | Description | Significance |

| Target | Ribose 2'-hydroxyl (2'-OH) groups in RNA. nih.gov | Enables direct probing of RNA backbone accessibility. |

| Reagent Class | Activated sulfonyl species (e.g., aryl sulfonyltriazoles, chloropyridine sulfonyls). acs.orgnih.gov | Offers greater aqueous stability and synthetic versatility compared to carbonyl electrophiles. |

| Selectivity | Reacts preferentially with 2'-OH groups in unpaired or flexible regions of RNA. nih.gov | Allows for the differentiation of single-stranded vs. double-stranded regions. |

| Detection Mechanism | The sulfonate adduct causes a stop in reverse transcription. nih.gov | Enables nucleotide-resolution mapping of RNA structure. |

| Application | RNA structure mapping in vitro and potentially in living cells. nih.gov | Provides insights into RNA folding, function, and interactions. |

Covalent Chemoproteomics Reagents for Target Engagement Studies

Sulfonyl fluoride-based probes, including this compound, are powerful reagents in covalent chemoproteomics for identifying protein targets and quantifying target engagement. nih.govresearchgate.net Chemoproteomics uses chemical probes to study protein function and interaction on a proteome-wide scale. nih.gov The sulfonyl fluoride "warhead" is considered privileged in this field because it reacts not only with the highly nucleophilic cysteine but also with a broader range of amino acids like lysine, tyrosine, histidine, and serine in a context-dependent manner. nih.govrsc.orgnih.gov This allows for the exploration of new ligandable sites on proteins that lack accessible cysteines.

The methodology for target engagement studies often involves a competitive profiling experiment. A clickable (e.g., alkyne-functionalized) sulfonyl fluoride probe is incubated with cell lysates or live cells. nih.govresearchgate.net The probe covalently labels its protein targets. In a parallel experiment, the cells or lysate are pre-incubated with a non-clickable inhibitor or drug candidate before the probe is added. If the drug binds to a specific target, it will block the covalent labeling of that protein by the probe. Using mass spectrometry, scientists can then identify and quantify the proteins that were labeled by the probe and those where labeling was reduced by the competitor drug. This provides direct evidence of the drug's targets and its engagement efficiency inside the cell. nih.govnih.gov

This approach is crucial for validating the molecular mechanism of action for compounds discovered in phenotypic screens and for assessing the selectivity of drug candidates across the entire proteome. nih.govnih.gov The balance of stability and reactivity makes sulfonyl fluorides ideal for these demanding in-cell chemoproteomic applications. rsc.orgnih.gov

| Feature | Sulfonyl Fluoride Probes | Traditional Cysteine-Targeted Probes (e.g., Acrylamides) |

| Primary Targets | Lysine, Tyrosine, Histidine, Serine, Threonine, Cysteine. nih.govrsc.org | Cysteine. nih.gov |

| Applicability | Broadly applicable to a wide range of protein binding sites. | Limited to proteins with accessible cysteines in the binding pocket. |

| Utility | Discovery of novel ligandable sites; "beyond cysteine" covalent drug discovery. researchgate.net | Well-established for targeting known cysteine-containing proteins. |

| Methodology | Competitive chemoproteomics for target validation and engagement. nih.govnih.gov | Competitive chemoproteomics for cysteine-reactive compounds. |

| Key Advantage | Expands the scope of the "ligandable proteome". researchgate.netnih.gov | High reactivity with a specific, highly nucleophilic residue. |

Advanced Spectroscopic and Computational Characterization of 5 Chloropyridine 2 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a premier technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectroscopy of ¹H, ¹³C, and ¹⁹F nuclei provides a fundamental fingerprint of 5-Chloropyridine-2-sulfonyl fluoride (B91410), with chemical shifts and coupling constants revealing the electronic landscape of the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The electron-withdrawing nature of both the chlorine atom and the sulfonyl fluoride group significantly influences the chemical shifts, causing the protons to appear in the downfield region typical for aromatic systems. The proton at position 6 (H-6), being adjacent to the strongly withdrawing sulfonyl fluoride group, is expected to be the most deshielded. The proton at position 3 (H-3) would be adjacent to the sulfonyl fluoride, and the proton at position 4 (H-4) would be situated between the chloro and sulfonyl groups. The coupling between adjacent protons (e.g., J₃,₄) and across four bonds (e.g., J₄,₆) results in characteristic splitting patterns (doublets and doublet of doublets) that allow for unambiguous positional assignment.

¹³C NMR: The carbon NMR spectrum will display five signals, one for each unique carbon atom in the pyridine ring. The carbon atom directly attached to the sulfonyl fluoride group (C-2) is anticipated to be the most downfield signal due to the strong deshielding effect of the SO₂F moiety. Similarly, the carbon bonded to the chlorine atom (C-5) will also exhibit a downfield shift. The remaining carbon signals (C-3, C-4, and C-6) can be assigned based on their expected electronic environments and through correlation with the ¹H NMR spectrum via 2D NMR techniques.

¹⁹F NMR: As a nucleus with high sensitivity and a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For 5-Chloropyridine-2-sulfonyl fluoride, the spectrum is expected to show a single resonance corresponding to the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is characteristic of sulfonyl fluorides and provides direct confirmation of the functional group's presence. spectrabase.com Depending on the resolution and the solvent, this signal may appear as a singlet or as a triplet due to coupling with the two equivalent oxygen atoms if isotopic effects are considered, or more complex multiplets if long-range coupling to the pyridine ring protons is resolved.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-3 | ~8.1-8.3 | d | Coupling to H-4 |

| H-4 | ~7.9-8.1 | dd | Coupling to H-3 and H-6 | |

| H-6 | ~8.8-9.0 | d | Coupling to H-4 | |

| ¹³C | C-2 | ~155-160 | s | Attached to SO₂F group |

| C-3 | ~125-130 | s | ||

| C-4 | ~140-145 | s | ||

| C-5 | ~135-140 | s | Attached to Cl group | |

| C-6 | ~150-155 | s | ||

| ¹⁹F | SO₂F | +40 to +70 | s | Relative to CFCl₃ |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the ¹H-¹H coupling networks. For this compound, cross-peaks in the COSY spectrum would unequivocally connect H-3 with H-4 and H-4 with H-6, confirming the proton sequence along the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would provide three cross-peaks, linking the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum (H-3 to C-3, H-4 to C-4, and H-6 to C-6). This is instrumental in assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from H-3 to C-2 and C-5, and from H-6 to C-2 and C-5, thereby confirming the positions of the sulfonyl fluoride and chloro substituents relative to the protonated carbons.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.netresearchgate.net This precision allows for the determination of a molecule's elemental formula, as the exact mass is unique to a specific combination of isotopes. nih.gov For this compound (C₅H₃ClFNO₂S), the calculated monoisotopic mass provides a precise target for experimental verification. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it a powerful tool for structural confirmation. nih.gov

| Formula | Species | Calculated Exact Mass (Da) | Hypothetical Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| C₅H₃³⁵ClFNO₂S | [M+H]⁺ | 195.9684 | 195.9681 | -1.53 |

| [M+Na]⁺ | 217.9503 | 217.9500 | -1.38 |

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for analyzing thermally labile or non-volatile molecules. nih.gov For this compound, ESI-MS in positive ion mode would likely produce a protonated molecule, [M+H]⁺, as the base peak. Adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion (e.g., [M+H]⁺) is selected and fragmented, can provide further structural information. Common fragmentation pathways for this molecule might include the neutral loss of SO₂ or the SO₂F radical, leading to characteristic product ions that help confirm the connectivity of the sulfonyl fluoride group to the pyridine ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are complementary and highly effective for identifying the functional groups present in a sample.

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. The spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as very strong bands in the 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹ regions, respectively. Other key vibrations include the S-F stretch, C=N and C=C stretching modes of the pyridine ring, and aromatic C-H stretches. core.ac.ukresearchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While S=O stretches are also visible in Raman spectra, aromatic ring vibrations often produce stronger and sharper signals in Raman than in IR. scilit.com The pyridine ring breathing mode, a symmetric vibration involving the entire ring, typically gives rise to a strong Raman band. researchgate.net The C-Cl stretching vibration would also be observable. The complementary nature of FT-IR and Raman provides a more complete vibrational profile of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1450-1600 | Medium-Strong | Strong |

| S=O Asymmetric Stretch | 1400-1450 | Very Strong | Medium |

| S=O Symmetric Stretch | 1200-1250 | Very Strong | Medium |

| Pyridine Ring Breathing | 990-1050 | Weak | Strong |

| S-F Stretch | 800-880 | Strong | Medium |

| C-Cl Stretch | 650-800 | Medium-Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbitals

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules. For this compound, the UV-Vis absorption spectrum is primarily dictated by the electronic transitions within the 5-chloropyridine chromophore. The sulfonyl fluoride group, being a strong electron-withdrawing group, modulates these transitions.

The spectrum is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine ring. The n → π* transitions are generally of lower intensity and involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital.

In related compounds like 2-amino-5-chloropyridine, the main absorption band, identified as the 0,0 band of the primary π → π* transition, is observed around 314 nm (31805 cm⁻¹) in the vapor phase. doi.org For this compound, the strong electron-withdrawing nature of the -SO₂F group is expected to cause a hypsochromic shift (blue shift) of the n → π* transition and a potential bathochromic shift (red shift) of the π → π* transitions, as it alters the energy levels of the molecular orbitals. The presence of polar solvents can further influence these transitions; for instance, n → π* transitions typically undergo a blue shift in polar solvents due to the stabilization of the non-bonding orbitals. uobabylon.edu.iq

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~250-320 nm | High |

| n → π | n (non-bonding) → π (antibonding) | ~300-350 nm | Low |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its three-dimensional structure. researchgate.net

The geometry optimization would reveal key bond lengths and angles. The pyridine ring is expected to be largely planar. The geometry around the sulfur atom in the sulfonyl fluoride group is predicted to be tetrahedral, consistent with VSEPR theory. libretexts.org The C-S, S-F, and S=O bond lengths are critical parameters that influence the molecule's stability and reactivity. Computational studies on analogous aryl sulfonyl fluorides provide insight into the expected structural parameters and non-covalent interactions that dictate crystal packing. nih.gov The electronic structure analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be distributed over the electron-rich pyridine ring, while the LUMO is expected to be localized on the ring and the electron-deficient sulfonyl fluoride group. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Description | Predicted Value (Approximate) |

|---|---|---|

| C-S Bond Length | Bond between pyridine C2 and Sulfur | ~1.77 Å |

| S=O Bond Length | Double bond between Sulfur and Oxygen | ~1.43 Å |

| S-F Bond Length | Single bond between Sulfur and Fluorine | ~1.58 Å |

| C-Cl Bond Length | Bond between pyridine C5 and Chlorine | ~1.74 Å |

| O=S=O Bond Angle | Angle between the two sulfonyl oxygens | ~120° |

| C-S-F Bond Angle | Angle involving the pyridine ring, sulfur, and fluorine | ~106° |

Computational modeling is instrumental in elucidating reaction pathways. For reactions involving this compound, such as its use in deoxyfluorination reactions similar to the related reagent PyFluor (Pyridine-2-sulfonyl fluoride), DFT can be used to map the entire energy profile. acs.org

A proposed mechanism for deoxyfluorination involves the initial base-assisted addition of an alcohol to the sulfonyl fluoride. acs.org This forms a sulfonate ester intermediate. Computational studies can model this process by:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound, alcohol, base) and the final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate for each step. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the bond-forming or bond-breaking process.

These models can provide insights into the reaction's feasibility, rate-determining step, and the role of catalysts or bases. For example, modeling shows that amidine bases like DBU likely function as Brønsted bases in these transformations. acs.org

Computational chemistry excels at predicting how a molecule will behave. The reactivity of this compound is governed by its electronic structure. The LUMO's location and energy, calculable via DFT, can predict the site of nucleophilic attack. bac-lac.gc.ca The sulfonyl fluoride moiety is a potent electrophilic hub, making it a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". researchgate.netmdpi.com

Computational models can predict:

Reactivity: By analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, regions susceptible to electrophilic or nucleophilic attack can be identified. The strong S-F bond generally confers high stability, but it can be activated for reaction. nih.govmdpi.com

Regioselectivity: In reactions involving the pyridine ring, calculations can predict whether substitution is more likely to occur at a specific position by modeling the stability of potential intermediates or transition states.

Spectroscopic Parameters: Quantum mechanical calculations can predict spectroscopic data. For instance, NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR/Raman spectra) can be calculated and compared with experimental data to confirm the molecular structure.

While the pyridine ring is rigid, rotation around the C2-S bond allows for different spatial arrangements, or conformations, of the sulfonyl fluoride group relative to the ring. Molecular Dynamics (MD) simulations can be employed to explore this conformational landscape. mdpi.com

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.com A typical MD simulation for this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution-phase conditions.

Force Field Application: Using a force field (e.g., AMBER, GROMOS) to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. mdpi.com

Simulation: Running the simulation for a set duration (nanoseconds to microseconds) to allow the molecule to explore various conformations.

Analysis of the resulting trajectory can reveal the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates over time. nih.gov This information is critical for understanding its interaction with other molecules, such as enzymes or reactants.

Table 3: Framework for a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Description | Objective |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy (e.g., AMBER, GROMOS) | To accurately model intramolecular and intermolecular forces. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent | To simulate the effect of the environment on conformation. |

| Simulation Time | Duration of the simulation (e.g., 100 ns) | To ensure adequate sampling of conformational space. |

| Analysis | Dihedral angle distribution, RMSD, cluster analysis | To identify preferred conformations and rotational energy barriers around the C-S bond. |

Conclusion and Future Research Directions

Current State of Research and Key Achievements in 5-Chloropyridine-2-sulfonyl Fluoride (B91410) Chemistry

The chemistry of sulfonyl fluorides, including heteroaromatic derivatives like 5-Chloropyridine-2-sulfonyl fluoride, has garnered significant interest due to the unique combination of stability and reactivity of the sulfonyl fluoride (-SO₂F) group. ccspublishing.org.cnrsc.org This functional group is remarkably stable under many synthetic conditions, including harsh ones, yet it can be controllably activated to react with nucleophiles. ccspublishing.org.cnsemanticscholar.org This balance has established sulfonyl fluorides as privileged electrophiles in various chemical disciplines.

A primary achievement in this field is the application of sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netdntb.gov.ua This Nobel Prize-winning concept has positioned the -SO₂F group as a reliable molecular connector for the rapid and efficient assembly of complex molecules. researchgate.net this compound serves as a valuable building block within this framework, enabling the synthesis of a wide array of sulfonamides and sulfonate esters through reactions with amine and phenol (B47542) nucleophiles, respectively.

Key achievements in the broader field of pyridyl sulfonyl fluoride chemistry include:

Development of Synthetic Routes: Methodologies have been established to access these compounds from various precursors, most commonly via halogen exchange from the corresponding sulfonyl chlorides using fluoride sources like potassium fluoride (KF). ccspublishing.org.cnmdpi.comnih.gov Other routes starting from thiols, sulfonic acids, and sulfonamides have also been developed, broadening the accessibility of these reagents. mdpi.com

Application as Covalent Probes: In chemical biology, the sulfonyl fluoride moiety has been successfully employed as a "warhead" for covalent modification of proteins. rsc.orgnih.gov It can react with various nucleophilic amino acid residues such as serine, lysine, tyrosine, and histidine, making compounds like this compound potential tools for target identification, validation, and the development of covalent inhibitors. rsc.orgrsc.org

Role in Drug Discovery and Materials Science: The stability and predictable reactivity of the SuFEx reaction have allowed for the incorporation of the sulfonyl fluoride group into late-stage functionalization of drug candidates and the synthesis of novel polymers. ccspublishing.org.cndntb.gov.ua